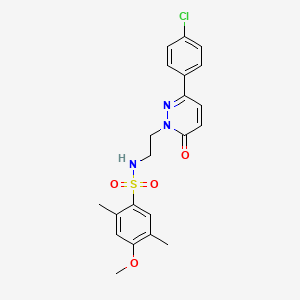
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a chlorophenyl group, an ethyl group, a methoxy group, and a dimethylbenzenesulfonamide group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, for example, would add rigidity to the molecule and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo substitution reactions, while the pyridazine ring might participate in addition or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonamide group could increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on various cancer cell lines, such as melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . Further studies are needed to elucidate the precise mechanisms of action and optimize their efficacy.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indole derivatives have also been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. Alexandre et al. reported that compounds based on the 4-amino-1,2,3-triazole core exhibit potent IDO1 inhibitory activity, making them important targets for immuno-oncology research .
Heterocyclic Synthesis
Indoles serve as significant heterocyclic systems in natural products and drugs. Their synthesis methods have attracted attention due to their biological relevance. Investigating novel synthetic routes for constructing indole derivatives remains an active area of research .
Cell Biology
Indoles play a crucial role in cell biology. Their diverse properties make them attractive candidates for drug development. Researchers explore their impact on cellular processes, signaling pathways, and disease-related mechanisms .
Plant Hormone Analogs
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including the compound under study, may have applications as plant hormone analogs or modulators .
Antiviral Potential
While specific studies on this compound’s antiviral activity are limited, exploring its effects against viral infections could be an interesting avenue. Researchers could assess its impact on various viruses and viral replication processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGNSQTCGKWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

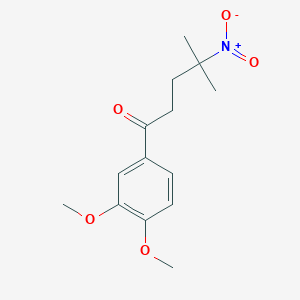
![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)
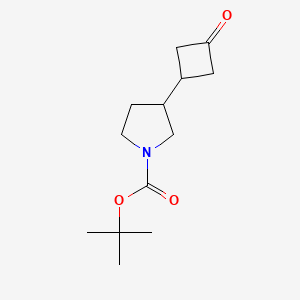
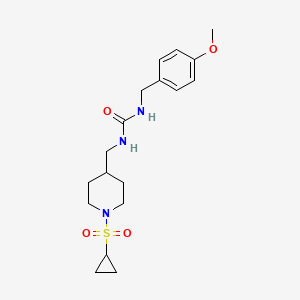
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)
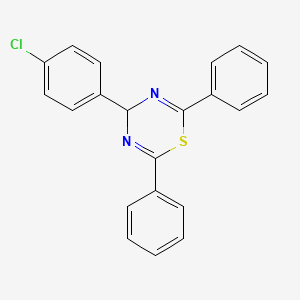
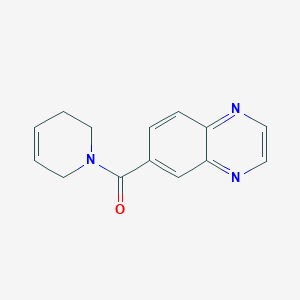
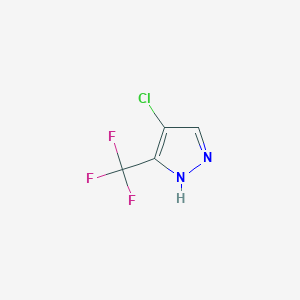
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)